N,N-Dimethyl-4-nitro-2-sulfamoylbenzamide

概要

説明

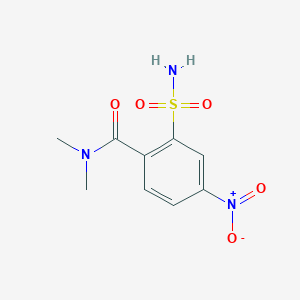

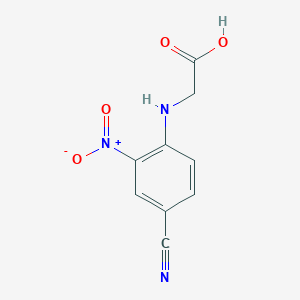

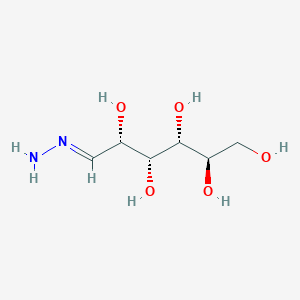

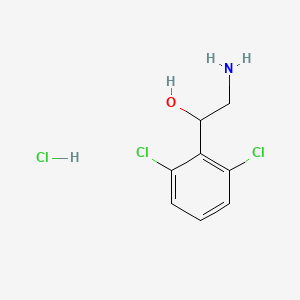

“N,N-Dimethyl-4-nitro-2-sulfamoylbenzamide” is a chemical compound that belongs to the sulfonamide family. It is an intermediate in the synthesis of N,N-Dimethyl-2-aminosulfonyl-4-formamidobenzamide, a key intermediate in the preparation of the sulfonylurea herbicide Foramsulfuron .

Molecular Structure Analysis

The molecular formula of “N,N-Dimethyl-4-nitro-2-sulfamoylbenzamide” is C9H11N3O5S . The IUPAC name is N,N-dimethyl-4-nitro-2-sulfamoylbenzamide . The canonical SMILES representation is CN©C(=O)C1=C(C=C(C=C1)N+[O-])S(=O)(=O)N .Physical And Chemical Properties Analysis

“N,N-Dimethyl-4-nitro-2-sulfamoylbenzamide” has a molecular weight of 273.27 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 6 . The compound has a rotatable bond count of 2 . The topological polar surface area is 135Ų . The XLogP3 is -0.2 .科学的研究の応用

LC-MS/MS Study of Degradation Processes

Nitisinone, closely related to N,N-Dimethyl-4-nitro-2-sulfamoylbenzamide, has been studied for its degradation processes and by-products using LC-MS/MS. Initially developed as a triketone herbicide, nitisinone's commercial use was limited due to its environmental impact and high synthesis cost. However, it found a medical application for treating hepatorenal tyrosinemia, a rare metabolic disease. Research focused on its stability and degradation products, revealing that nitisinone stability increases with the solution's pH. Major degradation products identified include 2-amino-4-(trifluoromethyl)benzoic acid (ATFA) and 2-nitro-4-(trifluoromethyl)benzoic acid (NTFA), both stable under studied conditions. This study contributes to understanding nitisinone's properties, assisting in assessing its medical applications' risks and benefits (Barchańska et al., 2019).

Nitrosamines and Water Technology

Another relevant study addresses the presence of nitrosamines, such as N-nitrosodimethylamine (NDMA), in water technology. Nitrosamines pose a significant health risk, with NDMA being the most frequently detected. They were identified as disinfection by-products in chloraminated water, presenting a higher danger than chlorinated by-products. The review consolidates knowledge on nitrosamines in water, their occurrence, precursors in drinking and wastewater, and removal methods. It also explores the formation mechanisms of nitrosamines, particularly NDMA, highlighting the need for further research to develop effective removal techniques (Nawrocki & Andrzejewski, 2011).

Modulation of Membrane Structure by Dimethyl Sulfoxide

Research on dimethyl sulfoxide (DMSO) reveals its impact on biomembranes' stability and dynamics, relevant due to its widespread use in cell biology as a cryoprotectant and permeability enhancer. The review discusses interactions between DMSO and lipid components of cell membranes, proposing models to explain DMSO's mediation effects on biological functions through its influence on membrane lipid matrix stability and properties. This study provides insights into DMSO's role in modulating biological processes, which could be relevant for N,N-Dimethyl-4-nitro-2-sulfamoylbenzamide's applications in biomedical fields (Yu & Quinn, 1998).

Pterostilbene: Biomedical Applications

Pterostilbene, a dimethylated analog of resveratrol, exhibits high in vivo bioavailability, making it a potent candidate for various biomedical applications. The review focuses on pterostilbene's applications in treating inflammatory dermatoses, cancer, improving insulin sensitivity, blood glycemia, lipid levels, and its role in cardiovascular diseases, aging, and cognitive functions. It emphasizes pterostilbene's potential as a drug with multiple biomedical applications, suggesting further exploration in clinical ophthalmology (Estrela et al., 2013).

Safety and Hazards

This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard . It has acute oral toxicity, acute dermal toxicity, and acute inhalation toxicity for dusts and mists . It can cause skin corrosion/irritation and serious eye damage/eye irritation . It has specific target organ toxicity (single exposure) with the target organ being the respiratory system .

将来の方向性

特性

IUPAC Name |

N,N-dimethyl-4-nitro-2-sulfamoylbenzamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11N3O5S/c1-11(2)9(13)7-4-3-6(12(14)15)5-8(7)18(10,16)17/h3-5H,1-2H3,(H2,10,16,17) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VTOWSZKEPNGZRY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C(=O)C1=C(C=C(C=C1)[N+](=O)[O-])S(=O)(=O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11N3O5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

273.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N,N-Dimethyl-4-nitro-2-sulfamoylbenzamide | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-((7-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)-3-(1H-tetrazol-1-yl)benzamide](/img/structure/B3248907.png)

![2-(4-Chloro-7-methyl-7H-pyrrolo[2,3-d]pyrimidin-5-yl)ethyl acetate](/img/structure/B3248936.png)